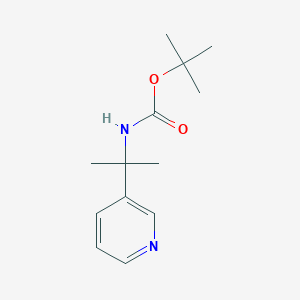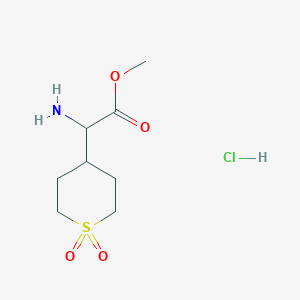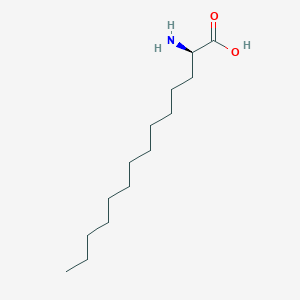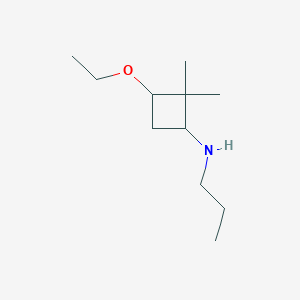![molecular formula C14H20O5S B12278988 [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate CAS No. 73987-14-1](/img/structure/B12278988.png)
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an organic moiety. This particular compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a methylbenzenesulfonate group, which is a benzene ring substituted with a sulfonate group and a methyl group.
Méthodes De Préparation
The synthesis of [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dioxolane ring can be oxidized to form a dioxolane-2,3-dione using oxidizing agents such as potassium permanganate (KMnO4).
Applications De Recherche Scientifique
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of a methyl group on the benzene ring, which can affect its reactivity and chemical properties.
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-nitrobenzenesulfonate: The presence of a nitro group on the benzene ring can significantly alter the compound’s electronic properties and reactivity.
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methoxybenzenesulfonate: The methoxy group can influence the compound’s solubility and chemical behavior.
Propriétés
Numéro CAS |
73987-14-1 |
|---|---|
Formule moléculaire |
C14H20O5S |
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O5S/c1-10-5-7-12(8-6-10)20(15,16)17-9-13-11(2)18-14(3,4)19-13/h5-8,11,13H,9H2,1-4H3/t11-,13+/m0/s1 |
Clé InChI |
URJNPCRTQLXDBY-WCQYABFASA-N |
SMILES isomérique |
C[C@H]1[C@H](OC(O1)(C)C)COS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1C(OC(O1)(C)C)COS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


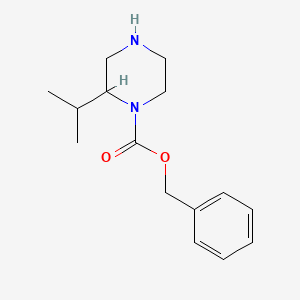
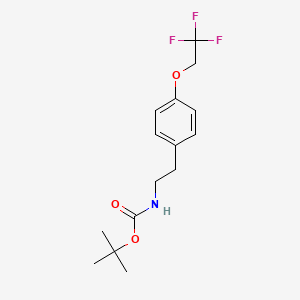
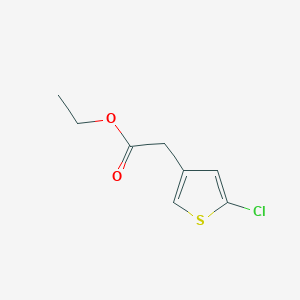

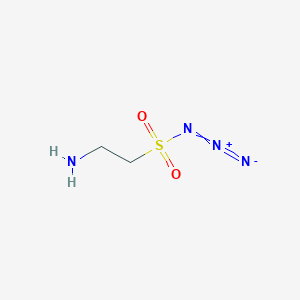
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
![((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 2-aminoethylcarbamate](/img/structure/B12278958.png)
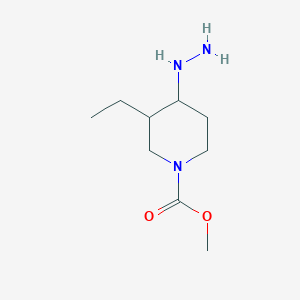
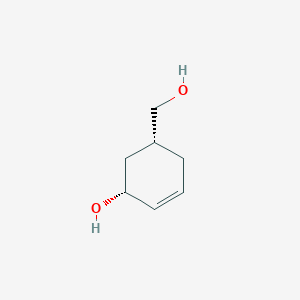
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
